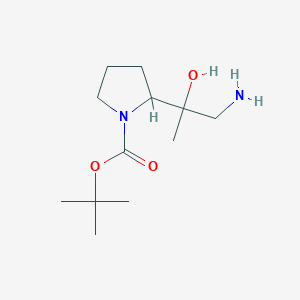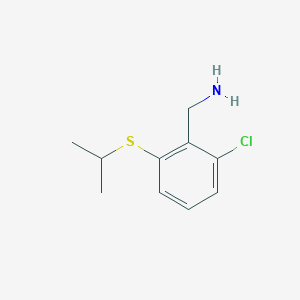
(2-Chloro-6-(isopropylthio)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-(isopropylthio)phenyl)methanamine is an organic compound with the molecular formula C10H14ClNS It features a phenyl ring substituted with a chlorine atom at the 2-position, an isopropylthio group at the 6-position, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-nitrophenylmethanamine, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-(isopropylthio)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursors can be reduced to form the amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-(isopropylthio)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-6-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an isopropylthio group.
(2-Chloro-6-(difluoromethoxy)phenyl)methanamine: Contains a difluoromethoxy group, which may alter its chemical properties and biological activity.
Uniqueness
(2-Chloro-6-(isopropylthio)phenyl)methanamine is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H14ClNS |
|---|---|
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
(2-chloro-6-propan-2-ylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,6,12H2,1-2H3 |
InChI-Schlüssel |
PICKLNLOFMWJRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




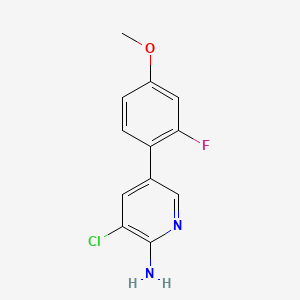
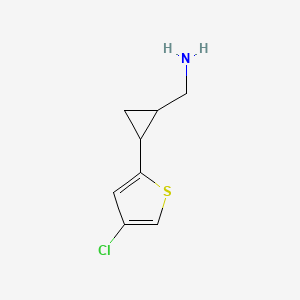

![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
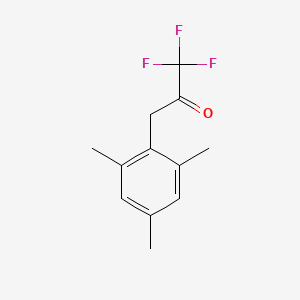
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
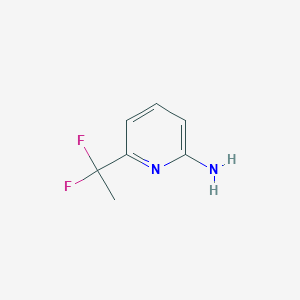
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)
